molecular formula C5H9NO B3014439 trans-6-Amino-3-oxabicyclo[3.1.0]hexane CAS No. 1048962-48-6; 1285720-68-4

trans-6-Amino-3-oxabicyclo[3.1.0]hexane

Cat. No.: B3014439
CAS No.: 1048962-48-6; 1285720-68-4
M. Wt: 99.133
InChI Key: UVMHKNOMRGEMLC-ZXFHETKHSA-N
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Description

trans-6-Amino-3-oxabicyclo[3.1.0]hexane and its hydrochloride salt (CAS 1048962-49-7) are versatile, high-value chiral building blocks in medicinal chemistry and pharmaceutical research. The compound's rigid, three-dimensional bicyclo[3.1.0]hexane scaffold incorporating an oxabicyclic ring and amine functional group enhances binding affinity and selectivity in drug design, making it a privileged structure for developing novel central nervous system (CNS) active compounds . This synthon is a key intermediate in synthesizing potent metabotropic glutamate receptor (mGluR) ligands . Scientific research utilizes this core structure in compounds like LY379268, a selective group II metabotropic glutamate receptor (mGluR2/3) agonist that has been shown in preclinical studies to reduce neuronal excitability through both postsynaptic and presynaptic mechanisms, highlighting its significance in neuroscience research for investigating excitatory neurotransmission . Researchers value this chemical building block for its potential application in developing therapies for neurological and psychiatric disorders, supported by its amino functionality which allows for straightforward derivatization and extensive structure-activity relationship (SAR) studies . Available as the free base (CAS 1048962-48-6) or the hydrochloride salt (CAS 1048962-49-7), this compound is offered with a purity of ≥97% and should be stored at 4°C, protected from light . This product is intended for research and further manufacturing applications only, strictly for laboratory use. It is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMHKNOMRGEMLC-NGQZWQHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Properties

Property trans-6-Amino-3-oxabicyclo[...] 6,6-Dimethyl-3-azabicyclo[...] 3-Azabicyclo[...]-6-carboxylates
Molecular Weight 148.6 (free base) 139.2 ~200–250 (ester derivatives)
Solubility (HCl salt) High (polar solvents) Moderate Low (lipophilic esters)
Key Functional Groups Amino, ether Dimethyl, amine Carboxylate, amine
Stereochemical Complexity High (trans-6) Moderate Variable (depends on substituents)

Q & A

Q. Key Optimization Parameters :

  • Catalyst selection (e.g., Pd or Ru complexes for annulation).
  • Reaction temperature and solvent polarity to control stereoselectivity.
  • Protecting groups (e.g., tert-butoxycarbonyl) to stabilize reactive amino groups during synthesis .

Advanced: How does the bicyclic scaffold influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The rigid bicyclo[3.1.0]hexane scaffold imposes steric and electronic constraints:

  • Epoxide Ring Strain : The fused cyclopropane and oxirane rings increase ring strain, enhancing reactivity toward nucleophiles like amines or thiols. Acidic or basic conditions can modulate ring-opening regioselectivity .
  • Stereoelectronic Effects : The nitrogen at position 6 (trans configuration) directs nucleophilic attack to the less hindered face, confirmed by X-ray crystallography and DFT calculations .
  • Case Study : Substitution at the 3-oxa position with phenyl groups (e.g., 6-phenyl derivatives) reduces reactivity due to steric hindrance, requiring harsher conditions (e.g., reflux in DMF) .

Q. Experimental Validation :

  • Kinetic studies using NMR to track reaction progress.
  • Computational modeling (e.g., Gaussian) to predict attack trajectories.

Data Contradiction: How to resolve conflicting reports on epoxide ring stability under varying pH conditions?

Methodological Answer:
Discrepancies arise from solvent interactions and substituent effects. To address this:

Controlled pH Experiments :

  • Perform ring-opening reactions in buffered solutions (pH 2–12) and monitor via HPLC or IR spectroscopy. Under acidic conditions, protonation of the oxygen accelerates hydrolysis, while basic conditions favor nucleophilic attack .

Substituent Analysis :

  • Compare stability of derivatives (e.g., 6-methyl vs. 6-phenyl). Electron-withdrawing groups stabilize the epoxide, delaying ring-opening .

Theoretical Modeling :

  • Use molecular dynamics simulations (e.g., Amber) to assess strain energy and proton affinity under different pH levels.

Q. Key Findings :

  • trans-6-Amino derivatives exhibit greater stability in basic media than cis isomers due to reduced torsional strain .

Application in Drug Design: What methodologies evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Fluoroquinolone derivatives (e.g., Trovafloxacin analogs) are tested against DNA gyrase using gel electrophoresis to quantify supercoiling inhibition .
  • Antimicrobial Screening :
    • MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
  • Cytotoxicity Profiling :
    • MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices. Derivatives with 6,6-difluoro substitution show reduced cytotoxicity .

Q. Structural Insights :

  • Rigid bicyclic scaffolds enhance target binding by restricting conformational flexibility, validated via molecular docking (AutoDock Vina) .

Advanced: How to determine conformational stability using X-ray crystallography and NMR?

Methodological Answer:

  • X-ray Diffraction :
    • Single-crystal analysis reveals boat or flattened chair conformations. For example, N′-isopropylidene derivatives show a boat conformation with torsional angles of 104–110° .
  • Dynamic NMR :
    • Variable-temperature ¹³C NMR detects ring puckering. Slow exchange rates (< 100 Hz) indicate high energy barriers between conformers.
  • Comparative Analysis :
    • Contrast with azabicyclo[3.1.0]hexane derivatives to assess oxygen’s impact on ring strain .

Q. Table 1: Conformational Data

DerivativeConformationTorsional Angle (°)Method
trans-6-AminoBoat104.7X-ray
6,6-DifluoroChair98.3NMR

Basic: What analytical techniques characterize stereochemistry?

Methodological Answer:

  • Chiral HPLC :
    • Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • Circular Dichroism (CD) :
    • Compare CD spectra with known standards to assign absolute configuration.
  • NOESY NMR :
    • Cross-peaks between H-6 (amino) and H-3 (oxa) confirm trans stereochemistry .

Q. Critical Parameters :

  • Solvent choice (CDCl₃ vs. DMSO-d₆) to avoid signal overlap.
  • Low-temperature NMR (–40°C) to sharpen splitting patterns.

Advanced: How to address low yields in catalytic annulation reactions?

Methodological Answer:

  • Catalyst Screening :
    • Test Ru(bpy)₃²⁺ vs. Ir(ppy)₃ for improved redox efficiency in photoredox-mediated annulation .
  • Additive Optimization :
    • Additives like TEMPO (radical scavenger) or Cs₂CO₃ (base) enhance regioselectivity.
  • In Situ Monitoring :
    • Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction time.

Q. Case Study :

  • Substituting DMF with THF increased yields from 45% to 72% due to reduced side reactions .

Application: How is this scaffold used in antiviral research?

Methodological Answer:

  • Nucleoside Analog Synthesis :
    • The oxabicyclo core mimics ribose in North-locked nucleosides, inhibiting viral polymerases. Attach pyrimidine bases via glycosidic bonds .
  • Protease Inhibition :
    • Derivatives with hydrophobic substituents (e.g., 6-phenyl) bind to HIV-1 protease active sites, validated by SPR (Surface Plasmon Resonance) .

Q. Key Modification :

  • Fluorination at C-6 improves metabolic stability and blood-brain barrier penetration .

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